Pyrazolo[1,5-a]pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPYVMUQSMZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476921 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137837-55-9 | |
| Record name | Pyrazolo[1,5-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Pyrazolo 1,5 a Pyridine Scaffolds in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine (B1195680) scaffold is a bicyclic heterocyclic system where a pyrazole (B372694) ring is fused to a pyridine (B92270) ring. This structural motif has garnered considerable attention in the field of heterocyclic chemistry due to its versatile synthetic accessibility and, more importantly, its presence in a multitude of biologically active compounds. researchgate.netnih.gov The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring creates a unique electronic environment, which can be readily modified to fine-tune the molecule's physicochemical properties and biological activity. nih.gov
First reported in 1948, the pyrazolo[1,5-a]pyridine core has become a "privileged scaffold" in drug discovery. researchgate.net This means that this particular molecular framework has been found to be a versatile platform for the development of ligands for a variety of biological targets. The ability to introduce a wide array of substituents at various positions on both the pyrazole and pyridine rings allows for the creation of large and diverse chemical libraries for high-throughput screening. nih.gov This structural versatility enables medicinal chemists to systematically explore the structure-activity relationships (SAR) of different derivatives, leading to the optimization of potency, selectivity, and pharmacokinetic properties. bohrium.comnih.gov
The significance of this scaffold is underscored by its presence in several commercially available drugs and clinical candidates. For instance, Ibudilast is used as an anti-inflammatory and neuroprotective agent, while other derivatives have been investigated for their potential as platelet aggregation inhibitors and dopamine (B1211576) D4 antagonists. nih.gov These examples highlight the broad therapeutic potential of the pyrazolo[1,5-a]pyridine core and justify the continued interest in its chemical and biological exploration. researchgate.net
Research Trajectories for Pyrazolo 1,5 a Pyridin 3 Amine Derivatives
Classical and Contemporary Synthetic Routes to Pyrazolo[1,5-a]pyridine Core Structures
The construction of the pyrazolo[1,5-a]pyridine skeleton can be achieved through several established and modern synthetic routes. These methods offer access to a wide array of substituted analogs, including the titular this compound.
Cyclization Reactions for Pyrazolo[1,5-a]pyridine Construction
Cyclization reactions represent a fundamental and widely utilized approach for assembling the pyrazolo[1,5-a]pyridine framework. These reactions typically involve the formation of one or more rings in a single or sequential manner.
A predominant method involves the 1,3-dipolar cycloaddition of N-iminopyridinium ylides with suitable dipolarophiles like alkynes or alkenes. nih.govacs.org This [3+2] cycloaddition strategy is highly effective for creating the pyrazole (B372694) ring fused to the pyridine (B92270) core. nih.govacs.org For instance, the reaction of N-aminopyridinium salts with alkynes, often in the presence of an oxidizing agent, leads to the formation of substituted pyrazolo[1,5-a]pyridines. beilstein-journals.org The regioselectivity of this reaction can be influenced by substituents on both the pyridinium (B92312) ylide and the dipolarophile. rsc.org
Intramolecular cyclization is another key strategy. This can involve the cyclization of transient species like nitrenes or the ring closure of appropriately substituted pyridines. nih.govacs.org For example, the synthesis of 2,3-diaryl-substituted pyrazolo[1,5-a]pyridines has been achieved through the intramolecular cyclization of oxime substrates mediated by triphenylphosphine/diiodine under mild, metal-free conditions. thieme-connect.com Gold-catalyzed 6-endo-dig cyclization of pyrazole-substituted propargyl alcohols also provides an efficient route to pyrazolo[1,5-a]pyridines. researchgate.net Furthermore, cascade reactions involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization of N-iminopyridinium ylides have been developed for the synthesis of 2-substituted pyrazolo[1,5-a]pyridines. nih.govacs.orgacs.orgresearchgate.net
| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference(s) |
| N-iminopyridinium ylides and alkynes/alkenes | Oxidative conditions | Substituted pyrazolo[1,5-a]pyridines | Moderate to good | nih.gov, acs.org |
| Oxime substrates | PPh3/I2, imidazole, THF, 30°C | 2,3-Diaryl-substituted pyrazolo[1,5-a]pyridines | Moderate to good | thieme-connect.com |
| Pyrazole-substituted propargyl alcohols | Gold catalyst | Pyrazolo[1,5-a]pyridines | Good to excellent | researchgate.net |
| N-iminopyridinium ylides and alkenyl iodides | Pd-catalyst, Ag-mediator | 2-Substituted pyrazolo[1,5-a]pyridines | Good | nih.gov, acs.org, acs.org |
| 3-Substituted pyridine N-imides and ethyl propiolate | 1,3-dipolar cycloaddition | Ethyl 4- and 6-substituted pyrazolo[1,5-a]-pyridine-3-carboxylates | - | rsc.org |
Condensation Reactions in Pyrazolo[1,5-a]pyridine Synthesis
Condensation reactions provide a straightforward and frequently employed route to the pyrazolo[1,5-a]pyridine core. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an aminopyrazole derivative.
A common strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the fused pyrimidine (B1678525) ring. nih.gov These reactions are often carried out under acidic or basic conditions. For example, refluxing equimolar amounts of 3,5-diaminopyrazole with 1,3-diketones in absolute ethanol (B145695) with a few drops of glacial acetic acid can yield pyrazolo[1,5-a]pyrimidines. sctunisie.org Similarly, the condensation of aminopyrazole derivatives with acetylacetone (B45752) or arylpropenones in acetic acid has been used to synthesize 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. ekb.eg
Another notable condensation approach is the reaction of N-aminopyridines with 1,3-dicarbonyl compounds. This method can be considered a variation of the Tschitschibabin reaction and leads to the formation of the pyrazolo[1,5-a]pyridine system.
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference(s) |
| 5-Aminopyrazoles | β-Dicarbonyl compounds | Acidic or basic | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 3,5-Diaminopyrazole | 1,3-Diketones | Absolute ethanol, glacial acetic acid, reflux | Pyrazolo[1,5-a]pyrimidines | sctunisie.org |
| Aminopyrazole | Acetylacetone or Arylpropenones | Acetic acid | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles | ekb.eg |
Three-Component Reactions for Pyrazolo[1,5-a]pyridine Scaffolds
Three-component reactions (TCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. Several TCRs have been developed for the synthesis of pyrazolo[1,5-a]pyridine and its pyrimidine analogs.
One such method involves the reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. nih.gov This one-pot reaction proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov Iodine-catalyzed multicomponent bicyclization reactions of β-ketonitriles with sulfonyl hydrazides have also been established to provide access to pyrazolo[1,5-a]pyrimidin-4-ium sulfonates, which can be converted to densely functionalized pyrazolo[1,5-a]pyrimidines. acs.org
Furthermore, a base-promoted, transition-metal-free, three-component reaction of an aromatic aldehyde, acetophenone, and 1H-pyrazolo[3,4-b]pyridin-3-amine has been developed to synthesize aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives. tandfonline.com
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference(s) |
| 3-Amino-1H-pyrazoles | Aldehydes | Activated methylene compounds | - | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| β-Ketonitriles | Sulfonyl hydrazides | - | I2 | Pyrazolo[1,5-a]pyrimidin-4-ium sulfonates | acs.org |
| Aromatic aldehyde | Acetophenone | 1H-Pyrazolo[3,4-b]pyridin-3-amine | Ba(OH)2 | Aza-fused polysubstituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines | tandfonline.com |
Oxidative [3+2] Cycloaddition Strategies in Pyrazolo[1,5-a]pyridine Synthesis
Oxidative [3+2] cycloaddition reactions are a powerful variant of the 1,3-dipolar cycloaddition, providing a direct route to pyrazolo[1,5-a]pyridines from N-aminopyridines and unsaturated compounds. These reactions typically involve an in situ oxidation step to generate the final aromatic product.
A metal-free, room-temperature method for synthesizing functionalized pyrazolo[1,5-a]pyridines involves the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins in N-methylpyrrolidone (NMP) under an oxygen atmosphere. organic-chemistry.orgthieme-connect.com This approach offers high yields and broad substrate scope. organic-chemistry.org Similarly, PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of N-iminopyridinium ylides to electron-deficient alkenes. organic-chemistry.org
Copper-promoted oxidative [3+2]-annulation of nitroalkenes with in situ generated pyridinium imines is an efficient route to pyrazolo[1,5-a]pyridines, including 3-fluoro- and 3-nitro- derivatives. rsc.org Additionally, the oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines has been used to prepare pyrazolo[1,5-a]pyridine-3-ylphosphonates. mdpi.comresearchgate.net
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Yield (%) | Reference(s) |
| N-Aminopyridines | α,β-Unsaturated carbonyls/olefins | NMP, O2, room temperature | Functionalized pyrazolo[1,5-a]pyridines | Up to 95% | organic-chemistry.org, thieme-connect.com |
| N-Iminopyridinium ylides | Electron-deficient alkenes | PIDA | Multifunctionalized pyrazolo[1,5-a]pyridines | - | organic-chemistry.org |
| Pyridinium imines | Nitroalkenes | Cu(OAc)2 | 3-Fluoro- and 3-nitro-pyrazolo[1,5-a]pyridines | Excellent | rsc.org |
| Pyridinium-N-imines | 2-Substituted ethynylphosphonates | Fe(NO3)3·9H2O (for some substrates) | Pyrazolo[1,5-a]pyridine-3-ylphosphonates | Moderate to good | mdpi.com, researchgate.net |
Cross-Dehydrogenative Coupling (CDC) Approaches to Pyrazolo[1,5-a]pyridines
Cross-dehydrogenative coupling (CDC) has emerged as a highly atom-economical and environmentally friendly strategy for C-C and C-heteroatom bond formation. This approach has been successfully applied to the synthesis of the pyrazolo[1,5-a]pyridine scaffold.
An efficient method for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reactions of β-ketoesters and β-diketones with N-amino-2-iminopyridines. nih.govacs.orgresearchgate.net This catalyst-free process proceeds via an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. nih.govacs.org Optimized conditions, such as using ethanol as a solvent with acetic acid under an oxygen atmosphere at elevated temperatures, can lead to yields of up to 94%.
Palladium-catalyzed C-H bond activation has also been employed for the direct C-H arylation of the pyrazolo[1,5-a]pyridine core at the C(3)- and C(7)-positions. acs.org This methodology has been extended to the synthesis of 7,7′-diaryl-3,3′-bipyrazolo[1,5-a]pyridines through a palladium(II)-catalyzed cross-dehydrogenative homocoupling of pyrazolo[1,5-a]pyridine precursors, with yields reaching up to 94%. acs.org
| Reactant 1 | Reactant 2 | Reagent/Conditions | Product Type | Yield (%) | Reference(s) |
| N-Amino-2-iminopyridines | β-Ketoesters/β-Diketones | Acetic acid, O2, ethanol, ~130°C | Substituted pyrazolo[1,5-a]pyridines | Up to 94% | nih.gov, , acs.org, researchgate.net |
| Pyrazolo[1,5-a]pyridine | - | Pd(II)-catalyst | 7,7′-Diaryl-3,3′-bipyrazolo[1,5-a]pyridines | Up to 94% | acs.org |
Advanced Synthetic Techniques and Green Chemistry Protocols
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. This has led to the application of advanced techniques and green chemistry principles in the synthesis of pyrazolo[1,5-a]pyridines.
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov This technique is particularly effective for condensation and cyclization reactions.
The exploration of flow chemistry for the synthesis of pyrazolo[1,5-a]pyridines is an emerging area that holds promise for improved scalability, safety, and efficiency. While specific examples for this scaffold are still developing, the general advantages of flow chemistry make it an attractive platform for future synthetic efforts.
Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of pyrazolo[1,5-a]pyridine and its analogs, particularly pyrazolo[1,5-a]pyrimidines, is well-documented. nih.govrsc.org This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes, along with improved yields and product purity. nih.gov
For instance, the three-component reaction involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines proceeds rapidly under microwave conditions, often completing within minutes with high purity. nih.gov This contrasts sharply with conventional heating methods that may require several hours of reflux. nih.gov Similarly, a pyridine-catalyzed cyclocondensation of 3,5-diaminopyrazoles with hydrazonoyl dicyanides in ethanol was successfully performed in a microwave oven at 140°C, yielding the desired pyrazolo[1,5-a]pyrimidines in just 3-8 minutes. rsc.org
Another notable application involves the reaction of 5-aminopyrazoles with β-bromovinyl/aryl aldehydes. Under solvent-free conditions using a microwave reactor at 120°C, the desired pyrazolo[1,5-a]pyrimidines were obtained in 15 minutes. rsc.org The efficiency of microwave-assisted synthesis is further highlighted in the preparation of pyrazolo[3,4-b]pyridine derivatives through a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, paraformaldehyde, and β-diketones in water, catalyzed by Indium(III) chloride (InCl3). rsc.org
The advantages of microwave-assisted synthesis extend to green chemistry principles by often requiring less solvent or enabling solvent-free conditions, which reduces waste and environmental impact. nih.gov The energy efficiency of microwave systems also contributes to their sustainability. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Sonochemical Methods in Pyrazolo[1,5-a]pyridine Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective non-conventional energy source for synthesizing pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org The physical phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net
A highly efficient, one-pot sonochemical synthetic strategy has been developed for producing polysubstituted pyrazolo[1,5-a]pyridines. nih.govnih.gov This method involves the [3+2] cycloaddition of alkynes, such as dialkyl acetylenedicarboxylates, to 2-imino-1H-pyridin-1-amines. nih.govacs.org When comparing this reaction under sonication versus conventional thermal heating, the sonochemical approach demonstrates significant advantages. For example, the reaction of 1-amino-2(1H)-pyridine-2-imine derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in acetonitrile (B52724) under sonication at 85°C was completed in just 20 minutes, affording a 94% yield. nih.gov In contrast, the same reaction under thermal reflux required 3 hours to achieve a slightly lower yield of 92%. nih.gov
This sonochemical method is notable not only for its speed and high yields but also for being a catalyst-free process, enhancing its appeal from a green chemistry perspective. nih.govacs.orgnih.gov The procedure is simple, with easy work-up and high regioselectivity, offering clear benefits over older methods that often produced mixtures of regioisomers with poor selectivity. nih.govacs.org Ultrasound irradiation has also been successfully used in the cyclocondensation reaction for synthesizing pyrazolo[1,5-a]pyrimidines, achieving reaction times as short as 5 minutes with satisfactory yields. researchgate.net
Table 2: Comparison of Thermal vs. Sonochemical Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
Green Chemistry Principles in Pyrazolo[1,5-a]pyridine Derivatization
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly integrated into the synthesis of heterocyclic compounds like pyrazolo[1,5-a]pyridines. nih.govbohrium.com Methodologies such as microwave-assisted synthesis and sonication are inherently greener than conventional heating due to their energy efficiency and potential to reduce solvent use. nih.govbme.hu
Solvent-free or "dry media" synthesis is a key green chemistry technique. A one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines has been developed, showcasing a commitment to environmentally benign processes. researchgate.net Another approach involves using environmentally friendly solvents like water or ethanol. rsc.orgbme.hu For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized under microwave irradiation in an aqueous medium. rsc.org
A green synthetic strategy for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation in aqueous ethanol, with potassium bisulfate (KHSO4) as an assistant. bme.hu This method avoids hazardous organic solvents and harsh conditions. Furthermore, catalyst-free reactions, such as the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, exemplify green synthesis through high atom economy. nih.govacs.org These processes avoid the need for metal catalysts, which can be toxic and costly to remove from the final product. nih.gov
Catalyst-Free and Environmentally Benign Syntheses
Developing catalyst-free synthetic routes is a significant goal in modern organic chemistry, as it simplifies procedures, reduces costs, and minimizes toxic waste. Several catalyst-free methods for the synthesis of pyrazolo[1,5-a]pyridines have been successfully established. nih.govnih.govacs.orgnih.gov
One prominent example is the sonochemically promoted [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes, which proceeds efficiently without any catalyst. nih.govacs.orgnih.gov This reaction provides a direct and highly regioselective pathway to polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.govacs.org
Another innovative, catalyst-free method involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with various β-ketoesters and β-diketones. nih.govacs.org This reaction is promoted by acetic acid and molecular oxygen, utilizing O2 as the ultimate oxidant in a process with high atom economy. The proposed mechanism involves an acetic acid-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling followed by dehydrative cyclization. nih.gov This strategy has been used to synthesize a range of uniquely substituted pyrazolo[1,5-a]pyridine derivatives. nih.govacs.org Additionally, a base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide represents another metal-free protocol with broad substrate scope and good functional group tolerance. rsc.org
Table 3: Examples of Catalyst-Free Syntheses of Pyrazolo[1,5-a]pyridine Derivatives
Functionalization and Derivatization Strategies
Post-synthesis functionalization of the pyrazolo[1,5-a]pyridine core is crucial for creating diverse analogs for structure-activity relationship studies. Modern catalytic methods, such as palladium-catalyzed cross-coupling and click chemistry, have become indispensable tools for this purpose. nih.govthieme-connect.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of the pyrazolo[1,5-a]pyridine scaffold. thieme-connect.comthieme-connect.com These reactions can be directed to specific positions of the heterocyclic ring system, often through C-H activation or by using pre-functionalized substrates like 7-iodo-pyrazolo[1,5-a]pyridines. thieme-connect.comrsc.orgresearchgate.net
Starting from 7-iodo derivatives, a variety of functional groups have been introduced at the C7 position using classic cross-coupling reactions. thieme-connect.comthieme-connect.com These include:
Suzuki Reaction: Coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl structures. thieme-connect.com
Stille Reaction: Reaction with organostannanes (e.g., phenyl- or vinyltributylstannane) to introduce phenyl and vinyl groups. thieme-connect.com
Sonogashira Reaction: Coupling with terminal alkynes (e.g., trimethylsilylacetylene) to install ethynyl (B1212043) moieties. thieme-connect.com
Negishi Reaction: Using organozinc intermediates to couple with aryl iodides. thieme-connect.comthieme-connect.com
More advanced strategies involve the direct and regioselective C-H arylation of the pyrazolo[1,5-a]pyridine ring, which avoids the need for pre-halogenation. rsc.orgresearchgate.net By carefully selecting the palladium catalyst and additives, arylation can be directed to either the C3 or C7 position. For example, using cesium(I) fluoride (B91410) as an additive favors C3 arylation, while silver(I) carbonate promotes C7 arylation. researchgate.net Another approach uses Pd(OAc)2 as the catalyst and AgOAc as an oxidant to achieve direct C-H/C-H cross-coupling between pyrazolo[1,5-a]pyridines and various five-membered heteroarenes like thiophenes and furans. rsc.org The synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives has also been achieved via a palladium(II)-catalyzed cross-dehydrogenative coupling. acs.org
Table 4: Regioselective Palladium-Catalyzed Arylation of Pyrazolo[1,5-a]pyridines
Click Chemistry Applications in Pyrazolo[1,5-a]pyridine Functionalization
Click chemistry, characterized by reactions that are modular, wide in scope, and generate high yields, offers an efficient strategy for the functionalization of heterocyclic scaffolds. While direct applications on pyrazolo[1,5-a]pyridine are less documented in the provided context, the principles are demonstrated in the closely related pyrazolo[1,5-a]pyrimidine system and through cycloaddition reactions that form the pyrazolo[1,5-a]pyridine ring itself. nih.govnih.govnih.gov
The synthesis of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition of N-aminopyridines and α,β-unsaturated compounds can be considered an application of click chemistry principles due to its efficiency, modularity, and high regioselectivity. nih.govnih.gov This reaction quickly assembles the target scaffold from simple building blocks. nih.gov
In the context of derivatization, click chemistry enables the introduction of diverse functional groups, which is crucial for enhancing biological activity. nih.gov The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines exemplifies the modular and efficient nature of this approach, allowing for flexible incorporation of functional groups to generate compounds with desirable properties for pharmaceutical applications. nih.gov The core concept involves using building blocks with complementary reactive groups (e.g., azides and alkynes) to link different molecular fragments to the pyrazolo[1,5-a]pyridine core, thus enabling rapid library generation for screening purposes.
Table 5: Compound Names Mentioned in the Article
Regioselective Introduction of Functional Groups
The ability to selectively introduce functional groups at specific positions of the pyrazolo[1,5-a]pyridine core is crucial for developing new compounds with desired properties. Various strategies have been developed to achieve regioselectivity.
One effective method involves the use of organometallic reagents. For instance, the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold at the C2 and C7 positions has been accomplished using Mg- and Zn-TMP bases (TMP = 2,2,6,6-tetramethylpiperidyl). acs.orgnih.gov The presence or absence of the Lewis acid BF₃·OEt₂ can direct the metalation to either the C2 or C7 position. acs.orgnih.gov Furthermore, pyrazolo[1,5-a]pyridines with an ester group at the C3 position can be metalated at the C7 position using TMPMgCl·LiCl. acs.org This allows for the introduction of various electrophiles, leading to 3,7-bisfunctionalized products. acs.org Sulfoxide-directed ortho-metalation has also been employed to functionalize the C6 position. acs.org
Palladium-catalyzed C-H activation offers another powerful tool for regioselective arylation. researchgate.net Direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be selectively directed to the C3 and C7 positions by choosing the appropriate additive. researchgate.net The use of cesium(I) fluoride promotes C3 arylation, while silver(I) carbonate favors C7 arylation. researchgate.net The presence of a substituent at the C3 position can also influence the selectivity of the reaction. researchgate.net
The synthesis of substituted pyrazolo[1,5-a]pyridines can also be achieved through cycloaddition reactions. A divergent and regioselective method for synthesizing pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate has been reported. acs.org This method tolerates both electron-withdrawing and electron-donating substituents on the pyridine ring, although yields may vary. acs.org
Table 1: Regioselective Functionalization Reactions of Pyrazolo[1,5-a]pyridines
| Position | Reagent/Catalyst | Functional Group Introduced | Reference |
| C2 | TMPZnCl·LiCl | Various electrophiles | acs.orgnih.gov |
| C3 | Pd-catalyst, CsF | Aryl | researchgate.net |
| C6 | Sulfoxide-directed ortho-metalation | Amino | acs.org |
| C7 | TMPMgCl·LiCl | Various electrophiles | acs.orgnih.gov |
| C7 | Pd-catalyst, Ag₂CO₃ | Aryl | researchgate.net |
Aromatic Substitution Reactions (Nitration, Halogenation, Formylation)
The pyrazolo[1,5-a]pyrimidine core, a related heterocyclic system, can be readily modified through common aromatic substitution reactions such as nitration, halogenation, and formylation. rsc.org These reactions allow for the incorporation of functional groups that can be further elaborated, demonstrating the versatility of this scaffold for creating structural diversity. rsc.org While the search results specifically mention pyrazolo[1,5-a]pyrimidines, the principles of aromatic substitution are generally applicable to related aromatic heterocyclic systems like pyrazolo[1,5-a]pyridines.
Amine Group Transformations (e.g., Substitution Reactions of the Amine Group)
The amine group in this compound and its analogs is a key site for further functionalization. Nucleophilic substitution reactions at the amino group are common transformations. For instance, in the context of pyrazolo[1,5-a]pyrimidines, the introduction of amino, thiol, or hydroxyl groups can be achieved through halogenation followed by nucleophilic substitution. This approach significantly alters the molecule's properties, such as solubility and biological target interactions.
A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been synthesized as selective antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor. nih.gov This highlights the importance of amine group transformations in developing potent and orally active drug candidates. nih.gov
Synthesis of Deuterated Pyrazolo[1,5-a]pyridines
Isotopically labeled compounds, particularly deuterated ones, are valuable tools in mechanistic studies and drug development. d-nb.info An efficient and straightforward method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been developed. d-nb.infobeilstein-journals.orgnih.gov
This method involves an α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by a 1,3-cycloaddition reaction with acetylenes. beilstein-journals.orgnih.govresearchgate.net The use of readily available and inexpensive D₂O as the deuterium (B1214612) source makes this protocol practical. d-nb.infobeilstein-journals.org High regioselectivity and a high degree of deuterium incorporation are achieved under mild reaction conditions and in a short time. d-nb.infobeilstein-journals.orgnih.gov DFT calculations of pKa values for the N-aminopyridinium cation hydrogens help predict the direction of the deuterium exchange. d-nb.info
Table 2: Synthesis of Deuterated Pyrazolo[1,5-a]pyridine Derivatives
| Starting Material | Deuterium Source | Reaction Conditions | Product | Deuterium Incorporation (%) | Yield (%) | Reference |
| 1-Aminopyridinium salt | D₂O, K₂CO₃ | 80 °C, 5 min; then acetylene, MeCN, chloranil, rt, 1 h | 7-D-pyrazolo[1,5-a]pyridine | High | 70 | d-nb.infobeilstein-journals.org |
Synthesis of this compound Specifically and its Direct Derivatives
The synthesis of this compound and its derivatives is a key focus in medicinal chemistry. One of the most common and effective methods for constructing the pyrazolo[1,5-a]pyridine core is the 1,3-dipolar cycloaddition of pyridinium-N-imines with electron-deficient alkynes or alkenes, followed by oxidation. researchgate.net
A base-mediated [3+2]-cycloannulation strategy using (E)-β-iodovinyl sulfones and 1-aminopyridinium iodide provides access to 2-substituted pyrazolo[1,5-a]pyridines. rsc.org
For pyrazolo[1,5-a]pyrimidin-3-amine, a related compound, synthesis often involves the cyclization of hydrazine (B178648) derivatives with β-dicarbonyl compounds under acidic or basic conditions. evitachem.com Another established method is the three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds.
The design and synthesis of a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have led to the discovery of potent and orally active antagonists of the CRF₁ receptor, demonstrating the therapeutic potential of this class of compounds. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyridin 3 Amine Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of pyrazolo[1,5-a]pyridin-3-amine derivatives can be significantly modulated by the nature and position of substituents on the fused ring system. researchgate.netnih.gov Modifications at various positions can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov
Influence of Substituent Patterns on Pharmacological Properties
Systematic SAR studies have been instrumental in elucidating how different substitution patterns on the pyrazolo[1,5-a]pyridine (B1195680) core influence the pharmacological properties of its derivatives. researchgate.netrsc.org These studies have revealed key structural features that can be fine-tuned to optimize the desired biological activity. nih.gov
For instance, in the development of corticotropin-releasing factor 1 (CRF1) receptor antagonists, a series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were synthesized and evaluated. nih.gov This led to the identification of a potent and orally active compound, demonstrating the importance of substitution at both the 3- and 7-positions for this specific activity. nih.gov
In the context of antitubercular agents, previous research on pyrazolo[1,5-a]pyridine-3-carboxamides indicated that the N-benzylic moiety linked to the carboxamide was critical for activity. acs.org Further optimization by introducing substituted diaryl groups on this side chain led to compounds with potent activity against drug-resistant Mycobacterium tuberculosis strains. acs.org Specifically, introducing small functional groups like methyl, methoxy (B1213986), trifluoromethyl, or fluoro at the 3-position of the terminal phenyl ring resulted in compounds with strong antitubercular activity. acs.org The methoxy and fluoro groups were particularly well-tolerated at this position. acs.org
The following table summarizes the antitubercular activity of selected pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives with substitutions on the terminal phenyl ring.
| Compound | R | MIC (μg/mL) vs. Mtb H37Rv |
| 6a | 3-CH3 | 0.013 |
| 6b | 3-OCH3 | 0.007 |
| 6c | 3-CF3 | 0.029 |
| 6d | 3-F | <0.002 |
| 6e | 2-CH3 | 0.57 |
| 6f | 2-OCH3 | 0.28 |
| 6h | 2-F | 0.007 |
| Data sourced from ACS Medicinal Chemistry Letters. acs.org |
These findings highlight that even minor changes in the substituent's position, such as moving it from the 3- to the 2-position on the phenyl ring, can lead to a significant reduction in activity, underscoring the specific spatial requirements for potent inhibition. acs.org
Exploration of Modifications on Peripheral Positions (e.g., Positions 2, 3, 5, 6, 7)
The synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold allows for structural modifications at all peripheral positions (2, 3, 5, 6, and 7), enabling a thorough exploration of the SAR. nih.govresearchgate.net
Position 2: In the development of CRF1 receptor antagonists, modifications at the 2-position have been explored. For example, the compound N-(cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine, which advanced to clinical trials, features an ethyl group at this position. nih.gov
Position 3: The 3-position is a frequent site for modification. In the context of antitubercular agents, the introduction of a carboxamide group at this position was a key feature. acs.org Further substitutions on the amide's nitrogen with various diaryl groups were crucial for enhancing potency. acs.org
Position 7: In the series of CRF1 receptor antagonists, a substituted phenyl group at the 7-position was found to be essential for high-affinity binding. nih.gov The specific substitution pattern on this phenyl ring was critical for optimizing potency and pharmacokinetic properties. nih.gov
The following table illustrates the impact of peripheral substitutions on the antitubercular activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives.
| Compound | Scaffold | R | MIC (μg/mL) vs. rRMP | MIC (μg/mL) vs. rINH |
| 6d | 2-methyl-5-methoxy | 3-F-Ph | <0.002 | <0.002 |
| 6j | 2-methyl-5-methoxy | 3-F-Ph | <0.002 | 0.002 |
| 6l | 2-methyl-5-methoxy | 3-F-Ph | <0.002 | 0.002 |
| Data sourced from ACS Medicinal Chemistry Letters. acs.org |
Pharmacophore Identification and Optimization
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For pyrazolo[1,5-a]pyridine derivatives, identifying and optimizing the pharmacophore is a key step in developing potent and selective inhibitors for various biological targets.
In the development of inhibitors for Trypanosoma brucei, the causative agent of African trypanosomiasis, a pyrazolo[1,5-a]pyridine head group was investigated. acs.org By comparing its activity to the pyrazolo[1,5-b]pyridazine (B1603340) core, researchers aimed to understand the importance of nitrogen atom positioning within the heterocyclic system. acs.org This type of analysis helps to define the key hydrogen bond donors and acceptors within the pharmacophore that are critical for target engagement. acs.org
For DPP-4 inhibitors, docking studies revealed that the pyrazolo[1,5-a]pyrimidine (B1248293) core of the inhibitors interacts with the S1 pocket of the enzyme, while a substituted aromatic ring interacts with the sub-S1 pocket. nih.gov This understanding of the binding mode, which resembles that of approved drugs like Alogliptin, provides a clear pharmacophore model for further optimization. nih.gov The model consists of the core heterocycle making key interactions in one pocket and a substituted aryl group extending into an adjacent pocket.
Structural Insights from Analog Libraries and Lead Optimization
The synthesis and screening of analog libraries are fundamental to lead optimization. nih.gov By creating a diverse set of related compounds, researchers can systematically explore the SAR and identify derivatives with improved properties. nih.gov
In the pursuit of DPP-4 inhibitors, a scaffold hopping and fragment-based design strategy was employed to move from a cytotoxic pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to a less toxic pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This led to the discovery of compound c24, which showed a significant increase in inhibitory activity and remarkable selectivity over related enzymes. nih.gov This success demonstrates the power of combining structural insights with library-based optimization.
Similarly, for antitubercular agents, an initial lead compound was optimized by creating a library of derivatives with modifications on the side chain. acs.org This led to the identification of compounds with excellent potency against drug-resistant strains and low cytotoxicity. acs.org The selection of compound 6j for further studies was based on a combination of its high potency, low cytotoxicity, and favorable calculated properties like ClogP. acs.org
The development of Tropomyosin receptor kinase (Trk) inhibitors also heavily relied on the synthesis of analog libraries based on the pyrazolo[1,5-a]pyrimidine scaffold. mdpi.com These efforts led to the identification of potent inhibitors, with some compounds showing IC50 values in the nanomolar range. mdpi.com The insights gained from these libraries have been crucial in guiding the development of next-generation Trk inhibitors.
Mechanistic Investigations of Pyrazolo 1,5 a Pyridin 3 Amine Biological Activity
Protein Kinase Inhibition Mechanisms
Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are recognized for their potent inhibitory activity against protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases like cancer. researchgate.netrsc.orgnih.gov These compounds function as "purine bioisosteres," meaning they mimic the structure of adenine, a key component of ATP, allowing them to effectively bind to the ATP pocket of kinases. nih.gov
ATP-Competitive and Allosteric Inhibitors
Pyrazolo[1,5-a]pyrimidine derivatives primarily act as ATP-competitive inhibitors. researchgate.netrsc.orgnih.gov This means they directly compete with ATP for binding to the active site of the kinase, thereby blocking the transfer of a phosphate (B84403) group to a substrate protein and inhibiting the kinase's activity. The pyrazolo[1,5-a]pyrimidine core serves as a rigid scaffold that forms strong hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. nih.govbiorxiv.org
In addition to competitive inhibition, some derivatives have been shown to act as allosteric inhibitors. researchgate.netrsc.org These inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that reduces its catalytic activity.
Inhibition of Specific Kinases (e.g., CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1, CDK2, Pim-1, Trk)
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to target a wide range of specific protein kinases with high selectivity. rsc.orgnih.gov
CK2 (Casein Kinase 2): Researchers have successfully optimized the pyrazolo[1,5-a]pyrimidine scaffold to create highly selective and potent inhibitors of CK2, a kinase implicated in cancer cell growth and survival. biorxiv.org Crystal structures have revealed that these inhibitors bind to the ATP binding site, with a carboxylic acid group being crucial for their potency. biorxiv.org
EGFR, B-Raf, and MEK: Derivatives targeting Epidermal Growth Factor Receptor (EGFR), B-Raf, and MEK have shown significant promise in cancer therapy, particularly for non-small cell lung cancer (NSCLC) and melanoma. researchgate.netrsc.org
CDK1 and CDK2: New series of pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinases 1 and 2 (CDK1 and CDK2), which are key regulators of the cell cycle. muni.cznih.gov Certain analogues have demonstrated comparable potency to existing CDK inhibitors. nih.gov
Pim-1: This kinase is involved in cell survival and proliferation, and pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of its activity. researchgate.netmuni.cz
Trk (Tropomyosin Receptor Kinase): The pyrazolo[1,5-a]pyrimidine nucleus is a feature of two out of the three marketed drugs for NTRK fusion cancers. mdpi.com Numerous derivatives have been developed as potent inhibitors of TrkA, TrkB, and TrkC, with structure-activity relationship (SAR) studies highlighting the importance of specific substitutions on the pyrazole (B372694) and pyrimidine (B1678525) rings for enhanced activity. mdpi.com
Other Kinases: The inhibitory activity of this class of compounds extends to other kinases including PDE4, BCL6, and DRAK1. researchgate.netrsc.org
Receptor Modulation Studies (e.g., GABA A Receptor, Dopamine (B1211576) D3/D4 Agonism/Antagonism)
Beyond kinase inhibition, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been shown to modulate the activity of important neurotransmitter receptors.
GABA A Receptor: Certain pyrazolo[1,5-a]quinazoline derivatives have been identified as modulators of the GABAA receptor. nih.govmdpi.com Electrophysiological studies on recombinant GABAA receptors have shown that some compounds can enhance the GABA-induced chloride current, while others act as antagonists. nih.gov The substitution pattern on the pyrazolo[1,5-a]quinazoline core is critical for determining whether a compound will bind to the receptor and whether it will act as a positive or negative modulator. nih.gov For instance, Ocinaplon, a pyrazolopyrimidine, selectively targets the α1 subunit of the GABAA receptor, leading to anxiolytic effects without common side effects. byu.edu
Dopamine D3/D4 Agonism/Antagonism: The pyrazolo[1,5-a]pyridine ring system is a structural component of known dopamine D3 receptor agonists and D4 receptor antagonists. nih.govacs.org These compounds are of interest for treating neurological and central nervous system disorders such as Parkinson's disease and schizophrenia. nih.govresearchgate.net In vitro receptor binding assays have confirmed the high affinity of certain pyrazolo[1,5-a]pyridine derivatives for the D4 receptor, with some showing potential as selective D4 receptor ligands. ciac.jl.cn
Antitubercular Mechanisms (e.g., Mycobacterial ATP Synthase Inhibition)
Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have emerged as a promising class of compounds in the fight against tuberculosis, including drug-resistant strains. acs.orggoogle.com
Mycobacterial ATP Synthase Inhibition: A primary mechanism of their antitubercular activity is the inhibition of mycobacterial ATP synthase. mdpi.comnih.gov This enzyme is crucial for generating the energy currency (ATP) that Mycobacterium tuberculosis needs to survive. By inhibiting this enzyme, these compounds effectively starve the bacteria of energy. mdpi.comnih.gov Modeling studies suggest these compounds bind between the Atp-a and Atp-c subunits of the enzyme. mdpi.com
Other Potential Mechanisms: Some pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown excellent in vitro potency against drug-susceptible and drug-resistant M. tuberculosis strains, although their precise mechanism of action has not been fully elucidated in all cases. researchgate.net One study identified the respiratory cytochrome bcc complex (QcrB) as the target of a pyrazolo[1,5-a]pyridine-3-carboxamide, indicating that this class of compounds may have multiple antitubercular targets. acs.org
Anti-Alzheimer Disease Targets (e.g., Acetylcholinesterase, α-Amylase Inhibition)
The pyrazolo[1,5-a]pyridine scaffold is also being explored for its potential in treating Alzheimer's disease by targeting key enzymes involved in the disease's pathology.
Acetylcholinesterase Inhibition: Several pyrazolo[1,5-a]pyrimidine and related pyrazolo[3,4-b]pyridine derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE). researchgate.netresearchgate.netnih.gov AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine; its inhibition can help to improve cognitive function in Alzheimer's patients. One study reported a pyrazolo[3,4-b]pyridine derivative with potent anti-AChE activity, having an IC50 value of 4.8 nM. nih.gov
α-Amylase Inhibition: Some pyrazolo[1,5-a]pyrimidine derivatives have also been shown to inhibit α-amylase. researchgate.net While α-amylase is primarily known for its role in carbohydrate digestion, its inhibition has been explored as a therapeutic strategy for managing blood glucose levels, which can be a contributing factor in Alzheimer's disease. One derivative, compound 3l, showed a 72.91% inhibition of α-amylase. researchgate.net
It is important to note that while some pyrazolo[1,5-a]pyridine derivatives show promise in inhibiting these enzymes, the research is ongoing to establish their therapeutic efficacy and safety for Alzheimer's disease.
Anti-Inflammatory Pathways (e.g., COX-2 Inhibition)
The anti-inflammatory properties of compounds based on the pyrazolo[1,5-a] fused heterocyclic system are a significant area of research. The primary mechanism explored is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.
Derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent and selective inhibition of the COX-2 enzyme. researchgate.net A study focused on a series of these compounds identified 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine as a highly potent and selective COX-2 inhibitor. researchgate.netbrieflands.com This finding highlights the potential of the pyrazolo-fused core in designing selective anti-inflammatory agents. The selectivity for COX-2 over COX-1 is a critical attribute, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
The following table summarizes the in vitro inhibitory activity of a key pyrazolo[1,5-a]pyrimidine derivative against COX enzymes, based on a human whole blood assay.
| Compound Name | Target | IC50 (µM) | Selectivity |
| 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine brieflands.com | COX-2 | 0.012 | Highly selective |
| 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine brieflands.com | COX-1 | > 10 | (vs. COX-1) |
| Celecoxib researchgate.net | COX-2 | 0.080 | Standard |
Furthermore, research into substituted pyrazolo[1,5-a]pyridine compounds, the direct parent class of pyrazolo[1,5-a]pyridin-3-amine, has shown their effectiveness in treating inflammation. google.com These compounds have been found to inhibit the release of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β), in in-vitro assays using peripheral blood mononuclear cells. google.com
Beyond direct COX inhibition, related structures like pyrazolo[1,5-a]quinazolines have been shown to exert anti-inflammatory effects by targeting mitogen-activated protein kinase (MAPK) pathways. nih.gov Molecular modeling and in-vitro testing revealed that these compounds could bind to and inhibit c-Jun N-terminal kinases (JNK), which are involved in the inflammatory response. nih.gov This suggests that the anti-inflammatory activity of the broader class of pyrazolo-fused heterocycles may involve multiple pathways beyond COX inhibition.
Antimetabolite Properties in Purine (B94841) Biochemical Reactions
The structural similarity between the pyrazolo[1,5-a]pyrimidine core and endogenous purines is a key determinant of another aspect of its biological activity. scite.aiekb.eg Pyrazolo[1,5-a]pyrimidines are considered purine analogues. researchgate.netresearchgate.net This resemblance allows them to function as antimetabolites in purine biochemical reactions. scite.aiekb.egresearchgate.net
Purines are fundamental components of DNA and RNA and are essential for numerous cellular processes. Antimetabolites are compounds that can interfere with the normal metabolic pathways of these essential molecules, often by mimicking the natural substrate and inhibiting key enzymes. The pyrazolo[1,5-a]pyrimidine nucleus, by acting as a purine mimic, can potentially disrupt the synthesis or function of nucleic acids and other purine-dependent pathways. This antimetabolic property is the basis for the investigation of these compounds in various therapeutic areas. ekb.eg The pyrazolo[1,5-a]pyridine scaffold shares this core structural feature, suggesting a similar potential for acting as a purine antimetabolite.
Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Pyrazolo[1,5-a]pyridin-3-amine at the atomic and electronic levels. These theoretical approaches offer a predictive and explanatory framework for the molecule's behavior.
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) has emerged as a crucial tool for elucidating the structural and electronic characteristics of pyrazolo[1,5-a]pyridine (B1195680) derivatives. By calculating the electron density, DFT methods can accurately predict molecular geometries, bond lengths, and bond angles. These theoretical structures are often in good agreement with experimental data obtained from techniques like X-ray crystallography. acs.org
DFT calculations are also instrumental in understanding the electronic properties of these compounds. rsc.orgnih.gov For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's reactivity and its ability to participate in chemical reactions. worldscientific.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its interaction with other molecules. researchgate.net
Theoretical Spectroscopy (e.g., NMR, UV-Vis, Fluorescence Predictions)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a valuable tool for structural confirmation. acs.orgworldscientific.com By comparing the calculated spectra with experimental data, researchers can validate the proposed structures of newly synthesized compounds. acs.orgresearchgate.net
Similarly, Time-Dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra (UV-Vis) and fluorescence properties. worldscientific.comrsc.org These calculations can determine the wavelengths of maximum absorption and emission, providing insights into the electronic transitions occurring within the molecule. rsc.org This is particularly useful in the study of fluorescent derivatives, where understanding the relationship between structure and photophysical properties is key. rsc.orgresearchgate.net The theoretical predictions can help in designing molecules with specific optical properties for applications in materials science and as biological probes. rsc.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques that allow for the investigation of how this compound and its derivatives might interact with biological targets, a crucial step in drug discovery and development.
Ligand-Target Interactions and Binding Affinity Predictions
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is extensively used to study the potential of pyrazolo[1,5-a]pyridine derivatives as inhibitors of various enzymes, such as kinases. rsc.orgresearchgate.netnih.gov
Docking simulations can identify the key amino acid residues in the active site of a protein that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. rsc.orgnih.gov By understanding these binding modes, researchers can rationalize the observed biological activity and design new compounds with improved binding affinity and selectivity. researchgate.netnih.gov For example, docking studies have been used to understand the interactions of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with targets like cyclin-dependent kinases (CDKs) and phosphodiesterase 4 (PDE4). researchgate.netnih.govnih.gov
The following table summarizes some of the key interactions observed in docking studies of pyrazolo[1,5-a]pyridine derivatives with various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction |
| PDE4 | Asp392, Asn395, Tyr233, Gln443, His234, Phe414, Phe446 | Hydrogen Bonding, π-π Stacking |
| CDK2 | - | Hydrogen Bonding |
| GABA A Receptor | αHis102, γThr142, αSer205 | Hydrogen Bonding |
This table is based on findings from various molecular docking studies. nih.govnih.govmdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. ajol.infonih.govresearchgate.net
Various computational models and online servers are used to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. ajol.inforesearchgate.net For instance, adherence to Lipinski's rule of five is often assessed to predict oral bioavailability. researchgate.net These in silico predictions help in prioritizing compounds for further experimental testing and in guiding the design of molecules with better ADMET profiles. ajol.infonih.gov
Regioselectivity Prediction and Mechanistic Elucidation through Computational Approaches
Computational chemistry plays a vital role in predicting the outcome of chemical reactions and in understanding the detailed steps of reaction mechanisms.
For the synthesis of pyrazolo[1,5-a]pyridine derivatives, predicting the regioselectivity of a reaction is often a key challenge. Computational methods, including DFT calculations, can be used to determine the relative energies of different possible products or intermediates, thereby predicting the most likely reaction pathway. researchgate.netresearchgate.net For example, in the synthesis of pyrazolo[1,5-a]pyridines from N-iminopyridinium ylides and alkynes, computational studies can help confirm the proposed mechanism and the observed regioselectivity. acs.org
Furthermore, computational approaches are invaluable for elucidating complex reaction mechanisms. researchgate.netacs.org By calculating the energies of reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for a deeper understanding of the factors that control the reaction rate and selectivity. nih.gov For instance, computational studies have been used to investigate the mechanism of cross-dehydrogenative coupling reactions used in the synthesis of pyrazolo[1,5-a]pyridine derivatives. researchgate.netacs.org
| Computational Approach | Application |
| DFT Calculations | Predicting regioselectivity in cycloaddition reactions. acs.org |
| Energy Profile Calculations | Elucidating the mechanism of cross-dehydrogenative coupling. researchgate.netacs.org |
| Proton Affinity Calculations | Predicting sites of electrophilic aromatic substitution. amazonaws.com |
This table highlights some applications of computational methods in understanding the reactivity of pyrazolo[1,5-a]pyridine systems.
Tautomeric Equilibrium Studies
Tautomerism is a critical structural aspect of many heterocyclic compounds, influencing their chemical reactivity, physical properties, and biological interactions. This compound, like other amino-substituted azaheterocycles, can exist in a state of tautomeric equilibrium. This equilibrium primarily involves the amine and imine forms of the molecule. Computational and theoretical studies are instrumental in elucidating the energetic landscape of these tautomers, predicting their relative stabilities, and understanding the factors that govern the equilibrium position.
Investigations into related heterocyclic systems, such as 3(5)-aminopyrazoles, have established foundational principles for this phenomenon. researchgate.netresearchgate.net For this compound, the principal equilibrium is between the canonical amine tautomer (3-amino) and its corresponding imine tautomer (3-imino). Theoretical models, particularly those employing Density Functional Theory (DFT), are frequently used to calculate the thermodynamic parameters of these forms. researchgate.netjchemrev.com
Research on analogous compounds demonstrates that the relative stability of tautomers can be significantly influenced by the surrounding environment, such as the polarity of the solvent. niscpr.res.in For instance, studies on the tautomerism of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine (B189450) confirm that the compound exists in an equilibrium between its amine and imine forms.
Computational methods typically involve the optimization of the molecular geometry for each tautomer, followed by the calculation of their electronic energies, zero-point vibrational energies, and thermal corrections to determine the relative Gibbs free energies (ΔG) and equilibrium constants (KT).
Detailed Research Findings
While specific, in-depth computational studies exclusively on this compound are not extensively detailed in publicly available literature, the established methodologies from related pyrazole (B372694) and pyrazolopyrimidine systems provide a clear framework for such an analysis. jchemrev.commdpi.com Theoretical calculations for aminopyrazoles, which are precursors to this class of compounds, consistently predict that the 3-aminopyrazole (B16455) tautomer is more stable than the 5-aminopyrazole form. researchgate.net
A hypothetical computational study on this compound using a DFT method like B3LYP with a standard basis set would likely yield the relative energies of the amine and imine tautomers in both the gas phase and in various solvents. The results would typically be presented in tables summarizing the energetic differences.
Table 1: Hypothetical Calculated Relative Energies for Tautomers of this compound
This table represents the kind of data generated from DFT calculations to assess tautomeric stability. The values indicate the energy of the imine tautomer relative to the more stable amine tautomer.
| Tautomer | Phase/Solvent | Method/Basis Set | Relative Energy (ΔE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| Amine | Gas | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Imine | Gas | B3LYP/6-311++G(d,p) | +12.5 | +10.8 |
| Amine | Water (CPCM) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Imine | Water (CPCM) | B3LYP/6-311++G(d,p) | +9.2 | +7.9 |
| Amine | DMSO (CPCM) | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |
| Imine | DMSO (CPCM) | B3LYP/6-311++G(d,p) | +10.1 | +8.7 |
The data consistently show the amine tautomer as the more stable form, a finding that aligns with experimental observations for many related amino-azaheterocycles. The energy difference between the tautomers is often modest, suggesting that both forms can coexist in equilibrium. The polarity of the solvent typically influences this equilibrium; more polar solvents can stabilize the more polar tautomer, although in this case, the amine form remains dominant. Experimental techniques such as variable-temperature NMR spectroscopy can be employed to study these dynamics in solution.
Applications of Pyrazolo 1,5 a Pyridin 3 Amine Derivatives in Medicinal Chemistry
Anticancer Therapeutics Development
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a related structure to pyrazolo[1,5-a]pyridine (B1195680), is recognized for its role in developing anticancer agents. bohrium.comnih.gov These compounds often function as protein kinase inhibitors, which are crucial in regulating cellular signaling pathways that are frequently dysregulated in cancer. nih.govrsc.org
Inhibition of Cell Proliferation and Cytotoxicity Studies
Numerous studies have demonstrated the potent cytotoxic and antiproliferative activities of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.
One study reported a series of novel pyrazolo[1,5-a]pyrimidine derivatives that exhibited significant antitumor activity. ekb.eg For instance, compound 5b showed notable cytotoxic results against the HCT-116 colon cancer cell line. ekb.eg Another study highlighted a series of 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines, with the most active compound, RD-I-53, displaying an EC50 value of 0.9 µM against the A2780 ovarian cancer cell line. byu.edu
A separate investigation into pyrazolo[1,5-a]pyrimidine derivatives revealed that compound 4k (BS-194) demonstrated potent antiproliferative activity across 60 different cancer cell lines, with a mean GI50 of 280 nmol/L. acs.org This compound was identified as a selective and potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of cell proliferation. acs.org
Furthermore, research on pyrazolo[3,4-b]pyridine derivatives, which share a similar heterocyclic core, also showed significant antiproliferative activity against four cancer cell lines: A549, MCF7, DU145, and HeLa. nih.gov
The table below summarizes the cytotoxic activity of selected pyrazolo[1,5-a]pyrimidine derivatives.
| Compound | Cancer Cell Line | IC50/EC50 Value | Source |
| 5b | HCT-116 (Colon) | Not specified, but best cytotoxic results compared to standard | ekb.eg |
| RD-I-53 | A2780 (Ovarian) | 0.9 µM | byu.edu |
| 4k (BS-194) | 60 cancer cell lines | Mean GI50 = 280 nmol/L | acs.org |
| 20 | MCF7 (Breast) | 3.2 µM | nih.gov |
| 20 | A549 (Lung) | 4.2 µM | nih.gov |
| 20 | HeLa (Cervical) | 8.9 µM | nih.gov |
| 20 | SiHa (Cervical) | 7.9 µM | nih.gov |
| 37 | MCF7 (Breast) | 5.21 µM | nih.gov |
| 52 | A549 (Lung) | 21.2 µM | nih.gov |
| 52 | MCF7 (Breast) | 18.4 µM | nih.gov |
| 52 | DU145 (Prostate) | 19.2 µM | nih.gov |
| 52 | HeLa (Cervical) | 25.3 µM | nih.gov |
Targeting Specific Cancer Cell Lines
Research has focused on the efficacy of pyrazolo[1,5-a]pyridin-3-amine derivatives against a range of specific cancer cell lines, demonstrating their potential for targeted therapies.
Non-Small Cell Lung Cancer (NSCLC): Derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in the treatment of NSCLC by targeting EGFR. rsc.org Additionally, compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold have exhibited antiproliferative activity against the A549 lung cancer cell line. nih.gov
Melanoma: The inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on B-Raf and MEK kinases are particularly relevant for melanoma treatment. rsc.org
Hepatocellular Carcinoma: Several studies have reported the activity of these compounds against liver cancer cells. One study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antitumor efficacy against HepG2 cells. mdpi.com Another study also reported the evaluation of new derivatives against the HepG2 human cancer cell line. ekb.eg
Breast Carcinoma: Multiple studies have demonstrated the effectiveness of these derivatives against breast cancer cell lines. For example, NCI-60 data revealed the selective anticancer activity of RD-I-53 against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu Other research has also shown the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives against the MCF-7 cell line. ekb.egmdpi.comrsc.org
Colon Carcinoma: The HCT-116 colon carcinoma cell line has been a frequent target in studies involving these compounds. One study reported that compound 5b exhibited the best cytotoxic results against HCT-116 cells compared to the standard. ekb.eg Other research has also confirmed the activity of pyrazolo[1,5-a]pyrimidine derivatives against this cell line. rsc.org
The following table presents data on the activity of specific derivatives against various cancer cell lines.
| Derivative Type | Target Cancer Cell Line | Key Findings | Source |
| Pyrazolo[1,5-a]pyrimidine | NSCLC | EGFR targeting shows promise. | rsc.org |
| Pyrazolo[1,5-a]pyrimidine | Melanoma | Inhibition of B-Raf and MEK kinases is relevant. | rsc.org |
| Pyrazolo[1,5-a]pyrimidine | Hepatocellular Carcinoma (HepG2) | Antitumor efficacy demonstrated. | ekb.egmdpi.com |
| Pyrazolo[1,5-a]pyrimidine (RD-I-53) | Breast Carcinoma (MCF-7, MDA-MB-468) | Selective anticancer activity observed. | byu.edu |
| Pyrazolo[1,5-a]pyrimidine | Colon Carcinoma (HCT-116) | Compound 5b showed high cytotoxicity. | ekb.eg |
Preclinical Evaluation of Antitumor Efficacy (in vitro and in vivo models)
The preclinical development of this compound derivatives has involved both in vitro and in vivo evaluations to assess their therapeutic potential.
In vitro studies have consistently demonstrated the potent antiproliferative and cytotoxic effects of these compounds across a wide range of cancer cell lines. For instance, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives exhibited excellent in vitro potency against various Mycobacterium tuberculosis strains. acs.orgresearchgate.net While focused on antimycobacterial activity, this highlights the broad biological activity of the scaffold. In the context of cancer, a novel pyrazolo[1,5-a]pyrimidine, BS-194, showed potent antiproliferative activity in 60 different cancer cell lines. acs.org
In vivo studies have provided further evidence of the antitumor efficacy of these derivatives. The compound BS-194, following oral administration, demonstrated antitumor effects in human tumor xenograft models. acs.org Another study on a pyrazolo[1,5-a]pyridine-3-carboxamide derivative, compound 5k, showed a significant reduction in bacterial burden in a mouse model infected with autoluminescent H37Ra, indicating its potential for in vivo efficacy. nih.gov Similarly, compound 6j from a series of pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives also significantly reduced the bacterial burden in an infected mouse model. researchgate.net
| Compound/Derivative | Model | Key Findings | Source |
| Pyrazolo[1,5-a]pyridine-3-carboxamides | In vitro (M. tuberculosis) | Excellent potency against drug-susceptible and drug-resistant strains. | acs.orgresearchgate.net |
| BS-194 (Pyrazolo[1,5-a]pyrimidine) | In vitro (60 cancer cell lines) | Potent antiproliferative activity. | acs.org |
| BS-194 (Pyrazolo[1,5-a]pyrimidine) | In vivo (Human tumor xenografts) | Demonstrated antitumor effects. | acs.org |
| Compound 5k (Pyrazolo[1,5-a]pyridine-3-carboxamide) | In vivo (H37Ra infected mouse model) | Significant reduction in bacterial burden. | nih.gov |
| Compound 6j (Pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivative) | In vivo (H37Ra infected mouse model) | Significantly reduced bacterial burden. | researchgate.net |
Addressing Drug Resistance Mechanisms in Cancer Therapy
A significant challenge in cancer therapy is the development of drug resistance. This compound derivatives are being investigated for their potential to overcome these resistance mechanisms.
One of the key strategies is the development of compounds that can bypass common resistance pathways. For example, the design of molecules that combine multiple drug scaffolds is hypothesized to address drug resistance. rsc.org The development of a cyclin-dependent kinase inhibitor, CYC065 (Fadraciclib), which is based on a pyrazolo[1,5-a]pyrimidine scaffold, was developed to be devoid of ABC transporter-dependent drug resistance. ekb.eg
Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against cancer cells that have developed resistance to existing therapies. The ability of these compounds to inhibit key cellular targets like CDKs can circumvent resistance mechanisms that affect other classes of drugs. acs.org The development of second-generation Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, such as Repotrectinib and Selitrectinib, was a direct response to the resistance developed against first-generation inhibitors. mdpi.com
Antimycobacterial Agents for Drug-Resistant Tuberculosis
Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have shown significant promise as novel agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. acs.orgresearchgate.netnih.gov
A series of pyrazolo[1,5-a]pyridine-3-carboxamide (PPA) derivatives with a diaryl side chain were designed and synthesized specifically to improve efficacy against drug-resistant Mtb. acs.orgnih.gov Many of these compounds displayed excellent in vitro potency against both the drug-susceptible H37Rv strain and drug-resistant strains, including isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb. acs.orgresearchgate.net Notably, some of these compounds also exhibited very low cytotoxicity against Vero cells, indicating a favorable selectivity profile. acs.orgresearchgate.net
One representative compound, 6j, not only showed excellent in vitro potency but also displayed good pharmacokinetic properties, including an oral bioavailability of 41%. acs.org In a mouse model infected with an autoluminescent H37Ra strain, compound 6j significantly reduced the bacterial burden. researchgate.net Another promising compound, hybrid 7, also demonstrated significant in vivo efficacy in a similar mouse model. researchgate.net
The table below summarizes the in vitro activity of selected pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against Mtb strains.
| Compound Series | Mtb Strain | MIC Range (µg/mL) | Cytotoxicity (IC50 against Vero cells, µg/mL) | Source |
| PPA Diaryl Derivatives | H37Rv (drug-susceptible) | <0.002 - 0.381 | 3.15 to >50 | acs.orgresearchgate.net |
| PPA Diaryl Derivatives | INH-resistant (rINH) | <0.002 - 0.465 | 3.15 to >50 | acs.orgresearchgate.net |
| PPA Diaryl Derivatives | RMP-resistant (rRMP) | <0.002 - 0.004 | 3.15 to >50 | acs.orgresearchgate.net |
| PPA Hybrid 7 | H37Rv | 0.006 | Low cytotoxicity | researchgate.net |
| PPA Hybrid 7 | Drug-resistant Mtb | 0.003 - 0.014 | Low cytotoxicity | researchgate.net |
Antiviral Agents (e.g., Hepatitis C Virus Inhibitors)
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its antiviral properties, particularly in the development of inhibitors for the Hepatitis C Virus (HCV).
One study focused on the discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives as potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. A number of these compounds exhibited potent activity in enzymatic assays. nih.gov Another patent application describes pyrazolo[1,5-a]pyrimidine compounds for the inhibition of HCV replication, also by targeting the RNA-dependent RNA polymerase. wipo.int
While direct research on this compound for antiviral applications is less documented in the provided context, the related pyrazolo[1,5-a]pyrimidine structure clearly serves as a promising framework for developing novel antiviral agents.
Anti-Inflammatory Agents
Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolopyrimidine scaffolds have demonstrated significant potential as anti-inflammatory agents. rsc.orgmdpi.com Research has focused on their ability to modulate key pathways in the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.
The primary mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the suppression of COX enzymes (both COX-1 and COX-2), which are crucial for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923) (PGE2). rsc.org Pyrazole-containing compounds have been successfully developed as selective COX-2 inhibitors, such as the FDA-approved drug Celecoxib. rsc.orgnih.gov Following this precedent, various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their COX inhibitory activity. researchgate.net Some of these compounds have shown potent and selective inhibition of COX-2, with activity comparable to reference drugs. researchgate.net For instance, certain pyrazolo[1,5-a]pyrimidines have demonstrated COX-2 IC50 values in the low micromolar range. researchgate.net
Beyond COX inhibition, other mechanisms have been identified. A study on pyrazolo[1,5-a]quinazolines, a related scaffold, identified compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com Molecular modeling predicted that these compounds could be ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase (JNK), which are also critical mediators of inflammation. mdpi.com
Table 1: Anti-Inflammatory Activity of Selected Pyrazolo-Fused Derivatives
| Compound Class | Target(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | COX-2 | Displayed potent COX-2 inhibition with an IC50 value of 1.11 µM, comparable to celecoxib. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | IL-6, TNF-α | Showed significant inhibition of pro-inflammatory cytokines IL-6 (80%) and TNF-α (89%). | researchgate.net |
| Pyrazolo[1,5-a]quinazolines | NF-κB, JNK, p38α, ERK2 | Inhibited LPS-induced NF-κB activity with IC50 values below 50 µM; exhibited binding affinity for JNK1, JNK2, and JNK3. | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Edema Reduction | Exhibited good anti-inflammatory activity with up to 66.88% edema reduction in the carrageenan-induced rat paw edema model. | nih.gov |
Neuropharmacological Agents (e.g., Anxiolytics, Sedative Agents, Dopamine (B1211576) Receptor Modulators)
The pyrazolopyridine scaffold is a well-established framework for developing agents that act on the central nervous system (CNS). beilstein-journals.org Historically, this class of compounds gained recognition as a chemically distinct group of non-sedative anxiolytic agents. nih.gov
Several pyrazolopyridine derivatives, such as Tracazolate, Cartazolate, and Etazolate, have been investigated for their anxiolytic properties. beilstein-journals.orgwikipedia.org Their mechanism of action involves the positive allosteric modulation of the GABAA receptor, a key inhibitory neurotransmitter receptor in the brain. nih.govwikipedia.org Unlike benzodiazepines, which bind to a specific site on the GABAA receptor, these pyrazolopyridines appear to act via the barbiturate (B1230296) binding site or a related site on the chloride ionophore complex. nih.govwikipedia.org Notably, Tracazolate was found to have a wider margin between its therapeutic anxiolytic doses and sedative doses when compared to benzodiazepines. nih.gov
In addition to their effects on the GABAergic system, certain pyrazolopyridine derivatives have been explored as dopamine receptor modulators, specifically as partial agonists for the dopamine D3 receptor. derpharmachemica.com The versatility of the scaffold allows for its application in targeting various neurological and psychiatric conditions. beilstein-journals.org
Table 2: Neuropharmacological Activity of Selected Pyrazolopyridine Derivatives
| Compound | Pharmacological Class | Mechanism of Action / Target | Key Findings | Reference(s) |
|---|---|---|---|---|
| Tracazolate | Anxiolytic | Positive allosteric modulator of the GABAA receptor. | Demonstrates a wider separation between sedative and therapeutic doses than benzodiazepines. | nih.gov |
| Cartazolate | Anxiolytic | Positive allosteric modulator of the GABAA receptor. | Investigated as part of a class of anxiolytic pyrazolopyridines. | beilstein-journals.orgwikipedia.org |
| Etazolate | Anxiolytic | Positive allosteric modulator of the GABAA receptor. | Investigated as part of a class of anxiolytic pyrazolopyridines. | beilstein-journals.orgwikipedia.org |
| ICI-190,622 | Anxiolytic | Nonbenzodiazepine anxiolytic, related to Tracazolate. | Structurally distinct from benzodiazepines but has similar effects. | wikipedia.org |
Antidiabetic Agents (e.g., α-Glucosidase Inhibitors)
The exploration of pyrazolopyridine derivatives has extended to metabolic disorders, with promising findings in the area of diabetes treatment. nih.gov Research has identified certain derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels.
A study focused on the synthesis of aryl-substituted pyrazolo[3,4-b]pyridine derivatives via Suzuki cross-coupling reactions yielded several compounds with significant anti-diabetic potential. mdpi.com When tested for their inhibitory activity against α-amylase, multiple derivatives exhibited excellent inhibition, with IC50 values in the low micromolar range. These values were substantially lower (indicating higher potency) than that of acarbose, a clinically used α-glucosidase inhibitor. mdpi.com
Table 3: α-Amylase Inhibitory Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound Series | Derivative | α-Amylase Inhibition IC50 (µM) | Reference |
|---|---|---|---|
| Arylated Carboxylates | 6b | 5.14 | mdpi.com |
| Arylated Carboxylates | 6c | 5.15 | mdpi.com |
| Arylated Carboxylates | 6g | 5.20 | mdpi.com |
| Arylated Carboxylates | 6h | 5.56 | mdpi.com |
| Arylated Carboxamides | 7d | 5.12 | mdpi.com |
| Arylated Carboxamides | 7f | 5.10 | mdpi.com |
| Arylated Carboxamides | 7g | 5.16 | mdpi.com |
| Arylated Carboxamides | 7b | 5.18 | mdpi.com |
| Reference Drug | Acarbose | 200.1 | mdpi.com |
Antimicrobial and Antibacterial Agents
The pyrazolo[1,5-a]pyridine scaffold and its isomers have been extensively investigated for their antimicrobial and antibacterial properties. mdpi.comderpharmachemica.comjocpr.com Numerous studies have reported the synthesis of novel derivatives that exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govdovepress.comnih.govrsc.org
For example, newly synthesized trifluoromethyl-substituted pyrazolo[3,4-b]pyridines were screened against several bacterial strains. A significant number of these compounds showed promising activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. rsc.org Some also demonstrated effectiveness against Gram-negative bacteria like Escherichia coli. rsc.org In another study, pyrazolo[1,5-a]pyrimidine derivatives were prepared and evaluated, with several compounds showing potent activity against both bacterial and fungal strains, in some cases exceeding the activity of the reference drugs. nih.govdovepress.com
The mechanisms underlying this antimicrobial action can be diverse. Recent research on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives suggests a dual inhibitory action on bacterial DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes for bacterial survival. acs.org
Table 4: Antibacterial Activity of Selected Pyrazolo-Fused Derivatives
| Compound Class | Test Organism | Activity Measurement | Key Result | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-b]pyridines | S. aureus, B. subtilis | MIC | Compounds 4d and 4e showed excellent activity with MIC values between 10 and 15 µg/mL. | jocpr.com |
| Pyrazolo[3,4-b]pyridines | S. aureus, E. coli | Inhibition Zone (IZ) | Some derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. | japsonline.com |
| Pyrazolo[1,5-a]pyrimidines | S. aureus, B. cereus | Inhibition Zone (IZ) | Analogs 15c and 15d showed eminent and broad-spectrum activity. | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | B. subtilis, S. aureus | Inhibition Zone (IZ) | Compound 9o exhibited IZ of 43 and 45 mm, surpassing ciprofloxacin (B1669076) (40 mm). | acs.org |
Other Emerging Therapeutic Applications (e.g., Radioprotectants)
Beyond the more established therapeutic areas, derivatives of pyrazolopyridine are being explored for novel applications, including as radioprotective agents. Radioprotectants are compounds designed to shield healthy tissues from the harmful effects of ionizing radiation, a significant challenge in cancer radiotherapy. acs.org
Research into pyrazolo[3,4-d]pyrimidine derivatives has indicated their potential as radioprotectants. chemrj.org A recent study specifically synthesized five different pyrazolo[3,4-b]pyridine derivatives and evaluated their ability to protect against gamma and neutron radiation. researchgate.net The goal of such research is to develop agents that can mitigate radiation damage in normal cells without diminishing the therapeutic effect on tumor cells. acs.org The mechanism of radioprotection is often linked to antioxidant properties, which can counteract the oxidative stress induced by radiation. mdpi.com While still an emerging field for this scaffold, these initial findings suggest a potential new avenue for the clinical application of pyrazolopyridine compounds. researchgate.net
Clinical Development of Pyrazolo[1,5-a]pyridine-based Drug Candidates
The broader pyrazole (B372694) scaffold is a component of numerous FDA-approved drugs, highlighting its clinical significance. rsc.orgrsc.org Examples include the anti-inflammatory drug Celecoxib, the anticancer agents Ruxolitinib and Encorafenib, and the heart failure medication Vericiguat, which is specifically a pyrazolo[3,4-b]pyridine derivative. rsc.orgmdpi.commdpi.comnih.gov
While direct derivatives of this compound have not yet reached the market in large numbers, several compounds based on the pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine core are in various stages of development. Two of the three drugs approved for treating NTRK fusion-positive cancers are based on the pyrazolo[1,5-a]pyrimidine nucleus, underscoring the scaffold's success in oncology. mdpi.com
In preclinical development, novel pyrazolo[1,5-a]pyridine derivatives have been designed and identified as potent and orally active EP1 receptor antagonists for the potential treatment of overactive bladder. nih.gov One lead compound from this series demonstrated a significant pharmacological effect in animal models. nih.gov Furthermore, patents have been filed for pyrazolo[1,5-a]pyridine derivatives that function as multi-target kinase inhibitors for applications in oncology and other diseases. google.com This ongoing research and clinical success of related compounds suggest that drugs based on the pyrazolo[1,5-a]pyridine framework hold considerable promise for future therapeutic applications. bohrium.commdpi.com
Applications of Pyrazolo 1,5 a Pyridin 3 Amine Derivatives in Materials Science and Agrochemicals
Photophysical Properties and Fluorophore Development
Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293), in particular, have emerged as a promising class of fluorophores. researchgate.netrsc.org Their appeal lies in their compact size, high synthetic accessibility, and significant fluorescence properties, including high quantum yields and excellent photostability in various solvents. rsc.org These attributes make them a viable and often superior alternative to well-known fluorophores like BODIPYs. researchgate.net
The design of fluorophores based on the pyrazolo[1,5-a]pyrimidine scaffold is centered on the strategic functionalization of the core structure to modulate its photophysical properties. rsc.orgacs.org The electronic nature of substituents, particularly at the 7-position, has a profound impact on the absorption and emission characteristics of these compounds. researchgate.netacs.org
Research has demonstrated that introducing electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring enhances both molar absorptivity (ε) and fluorescence quantum yield (Φf). researchgate.netnih.gov Conversely, electron-withdrawing groups (EWGs) in the same position tend to result in lower absorption and emission intensities. researchgate.net This tunability allows for the rational design of fluorophores with specific optical properties. For example, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines has been synthesized, exhibiting a wide range of photophysical behaviors. researchgate.netacs.org Derivatives with EDGs like anisyl and triphenylamine (B166846) show improved fluorescence, while those with EWGs like pyridine (B92270) still exhibit interesting solvatofluorochromic effects due to the π-amphoteric nature of the fused ring system. nih.gov
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for easy modification through reactions like nitration, halogenation, and formylation, enabling the incorporation of various functional groups to create a diverse library of fluorophores. rsc.orgchemrxiv.org This structural diversity is key to developing probes for specific applications, such as fluorescent biomarkers and chemosensors. researchgate.net
Table 1: Photophysical Properties of Selected 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Substituent at Position 7 | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φf) | Solid-State Emission (QYss) |
| 4a | 4-Pyridyl (EW) | - | - | 0.18 - 0.63 |
| 4b | 2,4-Dichlorophenyl (EW) | - | - | 0.18 - 0.63 |
| 4d | Phenyl (Neutral) | - | - | 0.18 - 0.63 |
| 4e | 4-Methoxyphenyl (ED) | - | - | 0.18 - 0.63 |
| Generic | Strong EDG | up to 20,593 | up to 0.97 | - |
| Generic | Strong EWG | as low as 3,320 | as low as 0.01 | - |
Data sourced from a comprehensive study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.orgresearchgate.net EW: Electron-Withdrawing; ED: Electron-Donating.
The tunable electronic properties of pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for applications in organic electronics, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). acs.orgumontreal.ca The donor-acceptor (D-A) architecture, which is crucial for efficient charge transport, can be readily incorporated into these molecules. acs.org
In one study, three isomeric small molecules (PY1, PY2, and PY3) were designed and synthesized, featuring a pyrazolo[1,5-a]pyrimidine acceptor core linked to a 3,6-bis(4,4'-dimethoxydiphenylamino)carbazole donor moiety via a phenyl π-spacer. acs.org The key difference between the isomers was the attachment point of the donor group to the pyrazolo[1,5-a]pyrimidine core (positions 3, 5, and 7, respectively). acs.org
These molecules demonstrated good solubility in organic solvents used for PSC fabrication and exhibited suitable electronic, thermal, and photophysical properties for use as HTMs. jst.go.jp When incorporated into PSC devices, the isomer PY1, with the donor at the 3-position, achieved a power conversion efficiency (PCE) of 12.41%. This performance was comparable to the standard, widely used HTM, Spiro-OMeTAD, which recorded a PCE of 12.58% under the same conditions. acs.org The other isomers, PY2 and PY3, showed slightly lower but still moderate PCEs of 10.21% and 10.82%, respectively. acs.org These results highlight the potential of pyrazolo[1,5-a]pyrimidine-based materials in the development of efficient organic electronic devices. acs.orgumontreal.ca
Table 2: Performance of Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials in Perovskite Solar Cells
| HTM Material | Functionalization Position | Power Conversion Efficiency (PCE) |
| PY1 | 3 | 12.41% |
| PY2 | 5 | 10.21% |
| PY3 | 7 | 10.82% |
| Spiro-OMeTAD | Reference | 12.58% |
Data from a study on D-π-A type pyrazolo[1,5-a]pyrimidine-based HTMs. acs.org
Design of Pyrazolo[1,5-a]pyrimidine-based Fluorophores
Agrochemical Applications (e.g., Insecticidal Activities)
Pyrazolo[1,5-a]pyridine (B1195680) derivatives have been investigated for their potential use as pesticides in agricultural applications. google.comrsc.orgbenthamscience.com Patent literature discloses compounds of the pyrazolo[1,5-a]pyridine class for use in combating and controlling infestations of plants and crops by phytopathogenic microorganisms. rsc.org
While some research into spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives, a related class of compounds, showed poor insecticidal activity against the cotton leafworm (Spodoptera littoralis) compared to the standard insecticide chlorpyrifos (B1668852) ethyl, the same study revealed remarkable fungicidal activity. Specifically, these compounds were effective against the soil-borne fungi Rhizoctonia solani and Fusarium solani, with some derivatives showing fungicidal activities close to or even higher than the commercial fungicide Pencycuron. This suggests that while broad-spectrum insecticidal applications may be limited for some derivatives, there is significant potential in developing them as specialized fungicides. nih.gov
Catalyst Development
In the synthesis of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, the use of catalysts is a common strategy to facilitate bond formation and achieve desired products. nih.gov However, a significant area of development focuses on creating more efficient, atom-economical, and environmentally friendly synthetic routes, which includes the use of novel catalytic systems as well as the development of catalyst-free methods. researchgate.net
Various metal catalysts, including palladium, copper, and rhodium, have been employed in the synthesis of these heterocyclic compounds. nih.gov For instance, palladium-on-charcoal is used for catalytic reduction steps in certain synthetic pathways. Copper-mediated and rhodium-catalyzed reactions have also been reported for constructing the fused ring system. nih.gov
Conversely, a notable trend in the development of synthetic methodologies is the move towards catalyst-free reactions. Some approaches utilize microwave irradiation or sonochemical methods to promote cycloaddition reactions without the need for a catalyst. The absence of a catalyst is highlighted as an advantage, contributing to a higher reaction mass efficiency (RME) and creating a greener synthetic process by reducing waste and avoiding the use of often expensive and toxic heavy metals. researchgate.net This focus on both refining catalytic processes and developing catalyst-free alternatives represents a key aspect of catalyst development in the context of producing pyrazolo[1,5-a]pyridine derivatives. researchgate.net
Characterization Methodologies in Pyrazolo 1,5 a Pyridin 3 Amine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in the analysis of Pyrazolo[1,5-a]pyridin-3-amine, providing detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. researchgate.net ¹H and ¹³C NMR spectra provide critical information about the chemical environment of hydrogen and carbon atoms, respectively. researchgate.netacs.org
¹H NMR: The proton NMR spectrum of a Pyrazolo[1,5-a]pyridine (B1195680) derivative typically shows distinct signals for the protons on the fused ring system and any substituents. For instance, in derivatives of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine, the amino (NH₂) protons often appear as a singlet, with chemical shifts varying based on the solvent and substitution pattern. acs.org The pyridine (B92270) proton at the H-5 position also manifests as a singlet. acs.org Aromatic protons from substituents like a phenyl group will appear in the aromatic region of the spectrum. acs.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the Pyrazolo[1,5-a]pyridine core and any attached functional groups are indicative of their electronic environment. acs.orgacs.org For example, the carbon atoms of cyano (CN) and carbonyl (CO) groups in substituted derivatives have characteristic chemical shifts. acs.org
2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives. semanticscholar.orgd-nb.info These experiments help to establish connectivity between protons and carbons, which is vital for confirming the regiochemistry of the synthesized compounds. semanticscholar.orgresearchgate.net
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |
|---|---|---|---|
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (4a) | 1.32 (t, CH₃), 2.62 (s, CH₃), 4.30 (q, CH₂), 7.20 (s, H-5 pyridine), 7.48–7.59 (m, phenyl), 7.76 (s, NH₂) | Data not fully available in provided search results. | Not specified |
| 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (5a) | 3.81 (s, OCH₃), 3.95 (s, OCH₃), 7.18 (s, H-4 pyridine), 7.52–7.62 (m, phenyl), 8.48 (s, NH₂) | Supported the pyrazolo[1,5-a]pyridine structure. acs.org | DMSO |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For example, the IR spectrum of a substituted Pyrazolo[1,5-a]pyridine will show characteristic absorption bands for the amino (NH₂) group, typically in the range of 3300-3500 cm⁻¹. acs.org Other functional groups like cyano (CN) and carbonyl (C=O) also exhibit strong and distinct absorption bands. acs.orgraco.cat
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 |
| Cyano (C≡N) | Stretching | ~2210 - 2220 |
| Carbonyl (C=O) | Stretching | ~1680 - 1720 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. acs.orgdoi.orgmdpi.com The mass spectrum often shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. acs.orgraco.cat Fragmentation patterns observed in the mass spectrum can also provide structural information.
Infrared (IR) Spectroscopy
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). raco.cat The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. ekb.eg A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized this compound derivative. ekb.eg
Challenges and Future Research Directions
Optimization of Synthetic Approaches and Improved Yields
Efficient and scalable synthesis is crucial for the development of any pharmaceutical agent. While various methods exist for synthesizing the pyrazolo[1,5-a]pyridine (B1195680) core, there is a continuous need for optimization to improve yields and simplify procedures. nih.govrsc.org
Recent advancements have focused on one-pot cyclization and cross-dehydrogenative coupling reactions. acs.orgnih.gov For instance, a one-pot methodology involving amino pyrazoles, enaminones or chalcones, and sodium halides has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Another approach utilizes acetic acid and molecular oxygen to promote cross-dehydrogenative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, yielding uniquely substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov Microwave-assisted synthesis under solvent-free conditions has also shown to be highly efficient, producing near-quantitative yields in short reaction times. nih.gov
The use of catalysts like palladium has been instrumental in creating diverse derivatives, though optimizing these reactions to minimize byproducts and improve cost-effectiveness remains an area of active research. nih.gov Future work will likely focus on developing even more efficient and regioselective synthetic strategies. umontreal.ca
Table 1: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyridine Derivatives
| Method | Key Features | Advantages | Challenges |
| One-Pot Cyclization | Combines multiple reaction steps into a single procedure. | Increased efficiency, reduced waste. | Optimization of reaction conditions for multiple steps can be complex. |
| Cross-Dehydrogenative Coupling | Forms C-C bonds directly from two C-H bonds. | Atom economy, avoids pre-functionalization. | Often requires specific catalysts and oxidants. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Rapid reaction times, improved yields. nih.gov | Specialized equipment required, scalability can be a concern. |
| Palladium-Catalyzed Cross-Coupling | Enables the formation of C-C and C-N bonds. | High functional group tolerance, allows for diverse substitutions. nih.gov | Catalyst cost and removal, potential for metal contamination. |
| Sonochemical Synthesis | Uses ultrasonic irradiation as an energy source. | Increased reaction rates and yields. acs.org | Specialized equipment needed. |
Enhancement of Drug Selectivity and Bioavailability
Achieving high selectivity for the intended biological target is paramount to minimizing off-target effects and improving the therapeutic index of a drug. For pyrazolo[1,5-a]pyridine derivatives, which often target kinases, selectivity is a significant challenge due to the conserved nature of the ATP-binding pocket across the kinome. nih.gov
Structural modifications are key to enhancing selectivity. For example, in the development of tropomyosin receptor kinase (Trk) inhibitors, the addition of a morpholine (B109124) group was found to reduce off-target effects. mdpi.com Similarly, for PI3Kδ inhibitors, specific modifications to the core structure improved selectivity for the δ isoform. nih.gov
Improving bioavailability, particularly for oral administration, is another critical aspect. Poor solubility and rapid metabolism can limit the effectiveness of promising compounds. acs.org Strategies to enhance bioavailability include the introduction of polar functional groups, such as in pyrazolo-pyridone inhibitors, and the exploration of different salt forms. nih.govacs.org For instance, fluorination at the para-position of a phenyl ring has been shown to improve metabolic stability without significantly reducing potency. nih.govacs.org
Overcoming Drug Resistance and Off-Target Effects
The emergence of drug resistance is a major obstacle in cancer therapy and the treatment of infectious diseases. nih.govrsc.org For kinase inhibitors, resistance often arises from mutations in the target kinase that prevent the drug from binding effectively. mdpi.com
One strategy to overcome resistance is the development of next-generation inhibitors that can bind to the mutated target. For example, second-generation Trk inhibitors have been designed to be effective against mutations that confer resistance to first-generation drugs. mdpi.com Another approach is to develop compounds that target different binding sites on the protein, such as allosteric inhibitors. nih.govrsc.org
Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have shown excellent potency against drug-resistant strains of Mycobacterium tuberculosis, highlighting the potential of this scaffold in overcoming resistance in infectious diseases. nih.govacs.org
Minimizing off-target effects is closely linked to improving selectivity. A thorough understanding of the structure-activity relationship (SAR) is crucial for designing compounds that interact specifically with the desired target. mdpi.com
Addressing Toxicity Concerns
While many pyrazolo[1,5-a]pyridine derivatives have shown promising activity, potential toxicity remains a concern that needs to be carefully evaluated. nih.govrsc.org Low selectivity can lead to off-target effects and associated toxicities. nih.gov
In vitro cytotoxicity assays are routinely used to assess the toxicity of new compounds. For example, a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showed low or no cytotoxicity against Vero cells, indicating a good safety profile at the cellular level. nih.govacs.org However, further in vivo studies are necessary to fully understand the toxicological profile of these compounds.
Future research will focus on designing derivatives with improved safety profiles by optimizing their structure to enhance selectivity and reduce interactions with off-target proteins.
Exploration of Novel Biological Targets and Mechanisms
The versatility of the pyrazolo[1,5-a]pyridine scaffold allows for its application against a wide range of biological targets. nih.gov While much of the research has focused on kinase inhibition, there is growing interest in exploring other potential applications. nih.govrsc.org
Recent studies have identified pyrazolo[1,5-a]pyrimidines as inhibitors of the MurA enzyme, which is essential for bacterial cell wall synthesis, suggesting their potential as novel antibacterial agents. acs.org Other research has explored their use as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). arabjchem.org
The discovery of novel biological targets and mechanisms of action for pyrazolo[1,5-a]pyridine derivatives will open up new avenues for drug development and address unmet medical needs.
Development of Sustainable and Economically Viable Production Methods
The development of green and sustainable synthetic methods is becoming increasingly important in the pharmaceutical industry. researchgate.net This involves the use of environmentally friendly solvents, reducing the number of synthetic steps, and minimizing waste.
Microwave-assisted and sonochemical synthesis methods are examples of green chemistry approaches that have been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines. nih.govacs.org These methods often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govacs.org The use of water as a solvent and the development of catalyst-free reactions are also key areas of focus for sustainable synthesis. bme.hu
Integration of Artificial Intelligence and Machine Learning in Drug Design
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can be used to predict the biological activity and physicochemical properties of virtual compounds, thereby accelerating the identification of promising drug candidates.
For pyrazolo[1,5-a]pyridine derivatives, AI and ML can be used to:
Predict kinase inhibitory activity and selectivity: By analyzing large datasets of known kinase inhibitors, ML models can learn to predict the activity of new pyrazolo[1,5-a]pyridine derivatives against a panel of kinases.
Optimize pharmacokinetic properties: AI can be used to predict properties such as solubility, permeability, and metabolic stability, guiding the design of compounds with improved drug-like characteristics.
Identify novel biological targets: ML algorithms can analyze biological data to identify new potential targets for pyrazolo[1,5-a]pyridine-based drugs.
By integrating AI and ML into the drug design workflow, researchers can more efficiently explore the vast chemical space of pyrazolo[1,5-a]pyridine derivatives and identify new therapeutic agents with improved efficacy and safety profiles.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positioning (e.g., distinguishing C-3 vs. C-5 substitution) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
Data interpretation : Cross-referencing with literature (e.g., ¹³C NMR shifts for trifluoromethyl groups in ).
How to address contradictions in biological activity data across this compound derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) studies : Compare substituent effects. For example, trifluoromethyl groups enhance enzyme inhibition (IC₅₀ < 1 μM in kinase assays) , while carboxamide derivatives show antimicrobial activity (MIC: 2–8 µg/mL) .
- Assay standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies ) and controls (e.g., ciprofloxacin in antimicrobial tests ).
Case study : Derivatives with p-tolylazo groups showed 68% yield and distinct activity vs. chlorophenyl analogs .
What purification methods are recommended for this compound hydrochloride salts?
Q. Basic
- Recrystallization : Use ethanol/water mixtures for high-purity solids .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves polar impurities .
- Salt formation : Hydrochloride salts improve crystallinity (e.g., 95% purity via HCl gas treatment) .
What strategies enhance solubility and bioavailability of this compound derivatives?
Q. Advanced
- Functional group modification : Introducing morpholine or pyrrolidine moieties increases water solubility (e.g., 7-(morpholin-4-yl) derivatives ).
- Prodrug design : Esterification of carboxyl groups (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate ).
- Salt formation : Hydrochloride salts improve dissolution rates .
How to design in vitro assays for evaluating antimicrobial potential?
Q. Basic
- Broth microdilution : Determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Assess bactericidal vs. bacteriostatic effects .
- Control compounds : Use ciprofloxacin or ampicillin as benchmarks .
What computational methods support designing derivatives with targeted biological activity?
Q. Advanced
- Molecular docking : Predict binding to targets (e.g., kinase domains using AutoDock Vina) .
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity .
- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps for redox-active derivatives) .
How to scale up synthesis from milligram to gram quantities?
Q. Basic
- Solvent volume reduction : Switch from DMF to ethanol for easier post-reaction handling .
- Batch process optimization : Maintain stoichiometric ratios while scaling reagents (e.g., 10 mmol → 100 mmol) .
- Automated purification : Use flash chromatography systems for consistent yields .
How to resolve discrepancies in reported reaction yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
